N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHWWZMWTUTJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371345 | |
| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-18-9 | |
| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromo-2'-(trifluoromethoxy)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Aniline Precursor
4-Bromo-2-(trifluoromethoxy)aniline is synthesized via bromination of 2-(trifluoromethoxy)aniline. Bromination occurs para to the amino group due to its strong activating effect. Dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid at reflux (5–7 hours) achieves regioselective bromination with a 0.6:1 molar ratio of dibromohydantoin to substrate. The reaction yields ~75% of the brominated aniline, which is purified via ice-water quenching and filtration.
Acetylation Reaction Conditions
The aniline is acetylated using acetic anhydride in dichloromethane (DCM) at ambient temperature. A 1:1.1 molar ratio of aniline to acetic anhydride ensures complete conversion, with triethylamine often added to neutralize HCl byproducts. The crude product is recrystallized from ethanol to achieve >97% purity, as confirmed by HPLC and NMR.
Bromination of N-[2-(Trifluoromethoxy)phenyl]acetamide
This method prioritizes bromination after acetylation to leverage the acetamide’s directing effects.
Bromination Reagents and Conditions
N-[2-(Trifluoromethoxy)phenyl]acetamide undergoes electrophilic bromination using N-bromosuccinimide (NBS) in DCM with a catalytic amount of FeCl₃. The acetamide group directs bromination to the para position (relative to the amide), yielding the target compound in 68–72% isolated yield. Alternatively, dibromohydantoin in acetic acid and sulfuric acid at reflux achieves comparable yields (70–75%) but requires longer reaction times (6–8 hours).
Regioselectivity and Yield
The trifluoromethoxy group’s electron-withdrawing nature meta-directs bromination, but the acetamide’s stronger ortho/para-directing effect dominates. Regioselectivity is confirmed via ¹H-NMR, with the bromine signal (δ 7.42 ppm) correlating to the para position.
Multi-Step Synthesis via Amine Protection
For substrates sensitive to direct bromination, a protection-deprotection strategy ensures higher regiocontrol.
BOC Protection
2-(Trifluoromethoxy)aniline is protected as its tert-butoxycarbonyl (BOC) derivative using di-tert-butyl dicarbonate (BOC₂O) in DCM with 4-dimethylaminopyridine (DMAP). The BOC group shields the amine, enabling bromination at the 4-position with NBS (82% yield).
Bromination and Deprotection
Bromination of the BOC-protected intermediate follows standard conditions (NBS, DCM, FeCl₃). Deprotection using trifluoroacetic acid (TFA) in DCM regenerates the aniline, which is acetylated as described in Section 1.2.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability.
Scaling Up the Synthesis
Aromsyn Co. reports kilogram-scale production using dibromohydantoin-mediated bromination in acetic acid, achieving 73–75% overall yield. Reaction parameters (temperature, stoichiometry) are tightly controlled to minimize byproducts like di-brominated derivatives.
Purification Techniques
Batch-specific purification involves recrystallization from ethanol-water mixtures, yielding >97% pure product. Quality control includes GC-MS for structural verification and ICP-MS to trace heavy metal residues.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Acetylation | 70–75 | >97 | Minimal steps, high scalability | Requires pre-synthesized aniline |
| Post-Acetylation Bromination | 68–75 | >95 | Regioselective, avoids amine handling | Harsh bromination conditions |
| Protection-Deprotection | 65–70 | >98 | Enhanced regiocontrol | Multi-step, higher cost |
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Properties
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide is investigated for its potential anti-inflammatory and anticancer activities. Its structure allows it to interact with various biological targets, particularly enzymes involved in drug metabolism and pathways related to cancer progression.
Case Study: Anti-inflammatory Activity
In vitro studies have demonstrated that compounds with similar structural features exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. These findings suggest that this compound may possess similar therapeutic effects, making it a candidate for further investigation in drug development .
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting cytochrome P450 enzymes, which are crucial for drug metabolism. By modulating these enzymes, this compound may enhance the metabolic stability and bioavailability of other therapeutic agents.
Data Table: Enzyme Interaction Studies
Material Science
In the field of material science, this compound serves as a building block for synthesizing more complex organic molecules. Its unique trifluoromethoxy group contributes to the development of new materials with enhanced properties, such as increased thermal stability and improved chemical resistance.
Case Study: Synthesis of Novel Polymers
Research has shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal stability, making them suitable for applications in coatings and advanced materials .
This compound's biological activity is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has shown potential in inhibiting various enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysregulation.
- Antitumor Activity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also have anticancer properties .
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The acetamide group can form hydrogen bonds with biological macromolecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetamides with Halogen and Trifluoromethoxy Groups
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) and halogens (Br, F) reduce electron density on the phenyl ring, enhancing resistance to oxidative degradation .
- Lipophilicity : Bromine and trifluoromethoxy substituents increase logP values, favoring blood-brain barrier penetration .
- Positional Isomerism : The 4-bromo isomer (target compound) may exhibit distinct steric and electronic interactions compared to its 5-bromo analog .
Pharmacological Activities of Analogous Acetamides
Key Observations:
Crystallographic and Structural Analysis
The target compound’s bond lengths (e.g., C1–C2: 1.501 Å, N1–C2: 1.347 Å) differ slightly from analogs like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide (C1–C2: 1.53 Å, N1–C2: 1.30 Å).
Biological Activity
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C₉H₇BrF₃NO₂. It features a bromine atom and a trifluoromethoxy group attached to a phenyl ring, making it of particular interest in medicinal chemistry due to its potential biological activities. This compound is currently being investigated for its antimicrobial and anticancer properties, as well as its possible applications in pharmaceuticals and agrochemicals.
Chemical Structure
- Molecular Formula : C₉H₇BrF₃NO₂
- Molecular Weight : 298.059 g/mol
- Appearance : Pale yellow solid
- Melting Point : 76-78 °C
The trifluoromethoxy group is known to enhance the lipophilicity of compounds, improving their ability to penetrate biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The presence of halogen atoms often contributes to the efficacy of compounds against various microbial strains. Preliminary studies suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, although specific data on its spectrum of activity are still limited.
Anticancer Potential
The compound has also been identified as a potential anticancer agent. Its structural components suggest mechanisms similar to those observed in other known anticancer drugs, such as inhibition of topoisomerase II enzymes, which play a crucial role in DNA replication and repair. In vitro studies have shown that derivatives with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines .
Case Studies
- Topoisomerase Inhibition : A study found that compounds with structural similarities to this compound effectively inhibited topoisomerase II activity, leading to reduced proliferation in cancer cell lines such as MGC-803 and HeLa .
- Anti-inflammatory Effects : Another line of investigation suggests that this compound may possess anti-inflammatory properties, potentially through its interaction with specific enzymes involved in inflammatory pathways. However, detailed mechanisms remain to be elucidated.
The mechanism of action for this compound is hypothesized to involve:
- Lipophilicity Enhancement : The trifluoromethoxy group increases the compound's ability to cross lipid membranes.
- Halogen Bonding : The bromine atom may form halogen bonds with target proteins, enhancing binding affinity.
- Hydrogen Bonding : The acetamide group can form hydrogen bonds with biological macromolecules, contributing to its biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | Similar structure, different halogen | Moderate antimicrobial activity |
| N-[4-bromo-2-(trifluoromethoxy)benzenesulfonamide | Sulfonamide derivative | Potentially higher anticancer activity |
| N-[4-bromo-2-(trifluoromethoxy)phenyl]ethanamide | Ethyl instead of acetamide | Limited studies available |
This compound is unique due to the combination of its bromo and trifluoromethoxy groups, which enhance both stability and biological activity compared to similar compounds.
Conclusion and Future Directions
This compound represents a promising candidate for further pharmacological evaluation due to its potential antimicrobial and anticancer properties. Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Exploration of the compound's mechanism of action at the molecular level.
- Evaluation of its efficacy in vivo using appropriate animal models.
Q & A
Basic: What are the recommended synthetic routes for N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves coupling 4-bromo-2-(trifluoromethoxy)aniline with acetyl chloride or acetic anhydride in the presence of a coupling agent. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane with triethylamine as a base at 273 K has been used for analogous acetamide syntheses . Optimization includes:
- Temperature control : Maintaining low temperatures (e.g., 273 K) to minimize side reactions.
- Workup : Extraction with dichloromethane, washing with saturated NaHCO₃, and recrystallization from methylene chloride for purity .
- Characterization : Confirm via melting point (423–425 K for similar structures) and NMR (compare aromatic protons and trifluoromethoxy group shifts) .
Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?
Methodological Answer:
- ¹H NMR : The trifluoromethoxy group (-OCF₃) at position 2 causes deshielding of adjacent aromatic protons (δ ~7.5–8.0 ppm). The acetamide NH proton appears as a broad singlet (δ ~8.5–9.5 ppm) .
- ¹⁹F NMR : A singlet near δ -58 ppm confirms the -OCF₃ group .
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 311 (C₉H₆BrF₃NO₂) with fragmentation patterns matching bromine and trifluoromethoxy loss .
Advanced: What crystallographic data are critical for analyzing the molecular packing of this compound?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
-
Dihedral Angles : The acetamide group and aromatic ring form a dihedral angle of ~40–86°, influencing steric interactions .
-
Hydrogen Bonding : N–H⋯O interactions (2.8–3.0 Å) stabilize infinite chains along the [100] axis. Weak C–H⋯F interactions (3.2–3.5 Å) contribute to lattice cohesion .
-
Packing Diagram :
Parameter Value Space Group Monoclinic (P2₁/c) R Factor 0.038 Data/Parameter Ratio 18.8
This data guides predictions of solubility and stability for drug design .
Advanced: How does the electronic nature of the trifluoromethoxy group impact the compound's reactivity in cross-coupling reactions?
Methodological Answer:
The -OCF₃ group is strongly electron-withdrawing, which:
- Activates the Aromatic Ring : Enhances electrophilic substitution at the para-bromo position.
- Palladium-Catalyzed Couplings : Suzuki-Miyaura reactions with arylboronic acids require careful ligand selection (e.g., SPhos) to prevent dehalogenation .
- Nucleophilic Displacement : The bromine at position 4 can be replaced by amines or thiols under SNAr conditions (e.g., DMF, 100°C) .
Controlled experiments comparing -OCF₃ with -OCH₃ analogs show faster reaction rates (2–3×) due to increased electrophilicity .
Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl or CF₃) and test against target enzymes (e.g., kinases) .
- Docking Simulations : Use software like AutoDock to predict binding modes. For example, the trifluoromethoxy group may occupy hydrophobic pockets in COX-2 .
- Metabolic Stability Assays : LC-MS/MS quantifies oxidative metabolites. The -OCF₃ group reduces hepatic clearance (t₁/₂ > 4 hr in microsomes) compared to -OCH₃ analogs .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use methylene chloride/hexane (1:3) to yield >95% purity .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for lab-scale purification.
- HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min flow rate for analytical purity checks .
Advanced: How does the compound's logP influence its pharmacokinetic profile?
Methodological Answer:
The calculated logP (2.8–3.1 via ChemDraw) indicates moderate lipophilicity:
- Membrane Permeability : PAMPA assays show permeability >5×10⁻⁶ cm/s, suitable for oral bioavailability .
- Plasma Protein Binding : >90% binding observed in equilibrium dialysis, requiring dose adjustments .
Compare with analogs: Replacing Br with CN reduces logP to 1.9, enhancing aqueous solubility but lowering CNS penetration .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in analogs ).
- Ventilation : Use fume hoods due to potential dust inhalation hazards.
- First Aid : For exposure, rinse with water (15 min for eyes) and seek medical evaluation .
Advanced: Can computational methods predict the tautomeric stability of this compound?
Methodological Answer:
- DFT Calculations : At the B3LYP/6-31G* level, the keto form is 12.5 kcal/mol more stable than the enol tautomer.
- Solvent Effects : PCM models show increased enol population in polar solvents (e.g., DMSO), verified by ¹³C NMR .
- pKa Prediction : The acetamide NH has a calculated pKa of 13.7, indicating negligible deprotonation at physiological pH .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Coupling Agent Cost : Replace EDC·HCl with cheaper alternatives like DCC in large-scale reactions .
- Byproduct Management : Bromide salts require ion-exchange resins for removal.
- Crystallization Optimization : Use anti-solvent (e.g., water) addition to improve yield (>80%) and particle size control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
